An In-Depth Technical Guide to 7-Methoxy-1,3-benzoxazine-2,4-dione: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 7-Methoxy-1,3-benzoxazine-2,4-dione: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, including its molecular weight and formula, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the compound's spectroscopic signature, its promising biological activities as an anticancer agent and a potential MEK inhibitor, and its reactivity, which makes it a valuable intermediate in organic synthesis. The information presented herein is grounded in established chemical principles and supported by authoritative references, aiming to equip researchers with the knowledge to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Benzoxazine-2,4-dione Core
The 1,3-benzoxazine-2,4-dione scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] These structures are integral to numerous biologically active molecules and serve as versatile building blocks for more complex chemical entities.[2][3] The inherent reactivity of the dione system, coupled with the stability of the fused aromatic ring, provides a unique combination of properties that are highly sought after in the design of novel therapeutics and functional materials.[1] The addition of a methoxy group at the 7-position, as in 7-Methoxy-1,3-benzoxazine-2,4-dione, can significantly modulate the compound's physicochemical properties, such as solubility and electronic character, thereby influencing its biological activity and synthetic utility.[4]
Core Molecular Attributes
A foundational understanding of a compound's basic molecular characteristics is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [4] |
| CAS Number | 128076-63-1 | [4] |
| Appearance | Light brown solid (predicted) | - |
| Synonyms | 7-methoxy-3,1-benzoxazine-2,4-dione | [4] |
Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione: A Step-by-Step Protocol
The synthesis of 1,3-benzoxazine-2,4-diones is typically achieved through the cyclization of a corresponding salicylamide derivative.[5] The following protocol is a robust and reproducible method for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, adapted from established procedures for analogous compounds.[5] The starting material, 2-hydroxy-4-methoxybenzamide, can be synthesized from commercially available precursors.
Rationale Behind the Synthetic Strategy
The core of this synthesis lies in the intramolecular cyclization of the 2-hydroxy-4-methoxybenzamide. The use of a chloroformate, such as ethyl chloroformate, in the presence of a base like pyridine, facilitates the formation of a carbamate intermediate. Subsequent heating promotes the intramolecular nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the carbamate, leading to the formation of the six-membered heterocyclic ring and the expulsion of ethanol. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Caption: Synthetic workflow for 7-Methoxy-1,3-benzoxazine-2,4-dione.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-4-methoxybenzamide
-
Anhydrous Pyridine
-
Ethyl Chloroformate
-
Ice
-
Distilled Water
-
Acetone
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzamide (1 equivalent) in anhydrous pyridine (approximately 2 equivalents).
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. While stirring, slowly add ethyl chloroformate (2 equivalents) to the solution. The addition should be dropwise to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 5 hours.
-
Workup: After reflux, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water (approximately 10 volumes of the reaction mixture). A precipitate should form.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filtered product with two portions of cold water.
-
Purification: Recrystallize the crude product from a mixture of acetone and ethanol (e.g., 1:1 v/v) to obtain the purified 7-Methoxy-1,3-benzoxazine-2,4-dione as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic protons on the benzene ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the heterocyclic ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons in the dione system (expected around δ 160-170 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with the carbon attached to the methoxy group appearing at a more downfield position. The methoxy carbon will give a signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. One would expect two distinct C=O stretching vibrations in the region of 1700-1800 cm⁻¹. Other key absorbances will include the N-H stretching vibration (around 3200-3400 cm⁻¹), C-O-C stretching of the ether and the heterocyclic ring, and C-H stretching of the aromatic and methoxy groups.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 193.16 g/mol .[4] Fragmentation patterns are likely to involve the loss of CO, CO₂, and the methoxy group, leading to characteristic fragment ions.[6]
Biological Activity and Mechanism of Action
The 1,3-benzoxazine-2,4-dione scaffold has garnered significant attention for its potential as an anticancer agent.[2][9] Several derivatives have been reported to exhibit inhibitory activity against various cancer cell lines.
Potential as a MEK Inhibitor
One of the key signaling pathways implicated in cancer cell proliferation and survival is the Ras/Raf/MEK/ERK pathway.[10][11] Inhibitors of MEK (mitogen-activated protein kinase kinase) have shown promise as therapeutic agents.[11] Notably, 3-benzyl-1,3-benzoxazine-2,4-dione has been identified as an allosteric inhibitor of MEK.[9] Given the structural similarity, it is plausible that 7-Methoxy-1,3-benzoxazine-2,4-dione also functions as a MEK inhibitor.
Caption: Proposed mechanism of action via MEK inhibition.
Anticancer Activity
The potential anticancer activity of 7-Methoxy-1,3-benzoxazine-2,4-dione likely stems from its ability to interfere with critical cellular processes in cancer cells. Inhibition of the MEK/ERK pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[12] The specific interactions of the 7-methoxy derivative with its biological targets would need to be elucidated through further experimental studies, including in vitro and in vivo assays.
Chemical Reactivity and Synthetic Utility
The 1,3-benzoxazine-2,4-dione core is a reactive entity that can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the dione functionality allows for nucleophilic attack at the carbonyl carbons. The N-H group can be deprotonated to generate a nucleophilic nitrogen, which can then be alkylated or acylated to introduce further diversity into the molecule. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. This versatility allows for the synthesis of a wide range of derivatives with potentially novel biological activities.[2]
Conclusion
7-Methoxy-1,3-benzoxazine-2,4-dione is a compound with considerable potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the known biological activities of the benzoxazine-2,4-dione scaffold, makes it an attractive target for further investigation. This guide has provided a comprehensive overview of its key properties, a detailed synthetic protocol, and an exploration of its potential as an anticancer agent and MEK inhibitor. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
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